molecular formula C12H11NO B2849290 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile CAS No. 485827-87-0

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile

Cat. No.: B2849290
CAS No.: 485827-87-0
M. Wt: 185.226
InChI Key: HLZFHBWEAWBWRN-UHFFFAOYSA-N
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Description

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile: is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . It is characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further connected to a propanenitrile group with a ketone functional group at the third carbon. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile typically involves the reaction of 1-phenylcyclopropyl ketone with a suitable nitrile source under controlled conditions. One common method includes the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nitriles and ketones. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its structural features are explored for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization agents .

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile involves its interaction with various molecular targets, including enzymes and receptors. The ketone and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as an enzyme inhibitor by forming covalent or non-covalent interactions with the active site of the enzyme, thereby blocking its activity . Additionally, the phenylcyclopropyl moiety can interact with hydrophobic pockets in proteins, enhancing its binding specificity .

Comparison with Similar Compounds

  • 3-Oxo-3-(2-thienyl)propanenitrile
  • 3-Oxo-3-(4-methylphenyl)propanenitrile
  • 3-Oxo-3-(2-furyl)propanenitrile

Comparison: Compared to these similar compounds, 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is unique due to the presence of the cyclopropyl ring, which imparts additional strain and reactivity to the molecule. This structural feature enhances its utility in synthetic applications and provides distinct reactivity patterns compared to its analogs .

Properties

IUPAC Name

3-oxo-3-(1-phenylcyclopropyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-9-6-11(14)12(7-8-12)10-4-2-1-3-5-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZFHBWEAWBWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485827-87-0
Record name 3-oxo-3-(1-phenylcyclopropyl)propanenitrile
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